molecular formula C3H5NS2 B7761142 4,5-dihydro-1,3-thiazole-2-thiol

4,5-dihydro-1,3-thiazole-2-thiol

Cat. No.: B7761142
M. Wt: 119.21 g/mol
InChI Key: WGJCBBASTRWVJL-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its presence in various natural products and its wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydro-1,3-thiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of 2-bromoethylamine hydrobromide with thiourea . Another method includes the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,3-thiazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1,3-thiazole-2-thiol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities. Its ability to inhibit specific enzymes and pathways also sets it apart from other similar compounds .

Properties

IUPAC Name

4,5-dihydro-1,3-thiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJCBBASTRWVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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